N-(Furan-3-yl)-2-methylpropanamide
Description
N-(Furan-3-yl)-2-methylpropanamide is a synthetic amide derivative characterized by a furan-3-yl substituent attached to the nitrogen atom of a 2-methylpropanamide backbone. The furan ring, a five-membered aromatic heterocycle with oxygen, may confer unique electronic and steric properties, influencing solubility, reactivity, and biological activity. This compound shares structural similarities with several propanamide derivatives reported in the literature, enabling comparative analysis based on substituent effects .
Properties
CAS No. |
62188-20-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(furan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H11NO2/c1-6(2)8(10)9-7-3-4-11-5-7/h3-6H,1-2H3,(H,9,10) |
InChI Key |
WBKFIFLNPFJMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=COC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Furan-3-yl)-2-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired amide product .
Another method involves the use of microwave-assisted synthesis, where furan-3-carboxylic acid is reacted with 2-methylpropanoyl chloride in the presence of coupling reagents like DMT/NMM/TsO− or EDC. This method offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of microwave-assisted synthesis can also be scaled up for industrial production, providing a more sustainable and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions
N-(Furan-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(Furan-3-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Furan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Core Structural Features
The propanamide scaffold (CH3-C(O)-NH-R) is common among the analogs. Key variations lie in the substituent (R) attached to the nitrogen:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility :
- Stability :
Key Research Findings and Challenges
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: Trifluoromethyl and cyano groups (8a) enhance binding affinity to hydrophobic pockets in proteins, critical for PROTAC efficacy .
- Aromatic vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
